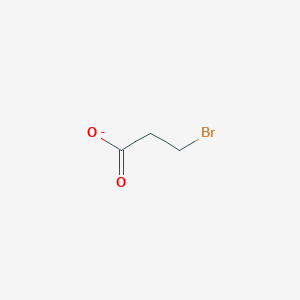

3-Bromopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H4BrO2- |

|---|---|

Molecular Weight |

151.97 g/mol |

IUPAC Name |

3-bromopropanoate |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/p-1 |

InChI Key |

DHXNZYCXMFBMHE-UHFFFAOYSA-M |

Canonical SMILES |

C(CBr)C(=O)[O-] |

Synonyms |

3-bromopropionic acid beta-bromopropionate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromopropanoate

Methyl 3-bromopropanoate is a valuable and versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two reactive functional groups: an ester and a primary alkyl bromide. This allows for a variety of subsequent chemical transformations, making it a key building block in the synthesis of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to methyl this compound, complete with detailed experimental protocols, a comparative data summary, and graphical representations of the reaction pathways and experimental workflow.

Core Synthetic Strategies

There are two principal and well-established methods for the synthesis of methyl this compound: the Fischer esterification of 3-bromopropanoic acid and the hydrobromination of methyl acrylate. A notable variation of the latter involves the in situ generation of hydrogen bromide.

-

Fischer-Speier Esterification of 3-Bromopropanoic Acid: This classical method involves the acid-catalyzed reaction of 3-bromopropanoic acid with methanol.[3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[4][5][6][7] Common catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid.[3][4]

-

Hydrobromination of Methyl Acrylate: This approach involves the 1,4-addition (or conjugate addition) of hydrogen bromide (HBr) across the carbon-carbon double bond of methyl acrylate.[3][8] The reaction can be performed by bubbling gaseous HBr through a solution of the acrylate or by using a solution of HBr in a suitable solvent.[8]

-

In situ Hydrobromination of Methyl Acrylate: A more recent and efficient one-pot method involves the generation of HBr in situ from the reaction of acetyl bromide with an alcohol, which then directly reacts with methyl acrylate.[3] This method avoids the handling of gaseous HBr and can lead to high yields.[3]

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported protocols for the synthesis of methyl this compound, allowing for a direct comparison of their efficiencies and conditions.

| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield | Reference |

| Fischer Esterification | 3-Bromopropanoic acid, Methanol | Sulfuric acid or p-toluenesulfonic acid | Reflux | Typically good to high | [3] |

| Hydrobromination | Methyl acrylate, Hydrogen bromide | Anhydrous HBr (gas) | Ice bath, then room temperature for 20 hours | 80-84% | [8] |

| In situ Hydrobromination | Methyl acrylate, Acetyl bromide, Methanol | Hydroquinone (inhibitor) | Room temperature for 1 hour, then 50°C for 1 hour | 96% | [3] |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 3-Bromopropanoic Acid

This protocol is a general representation of the Fischer esterification method.

Materials:

-

3-Bromopropanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromopropanoic acid in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Hydrobromination of Methyl Acrylate with Gaseous HBr

This protocol is adapted from Organic Syntheses.[8]

Materials:

-

Methyl acrylate (washed and dried)

-

Anhydrous hydrogen bromide (gas)

-

Anhydrous diethyl ether

-

Hydroquinone (inhibitor)[8]

Procedure:

-

Prepare a solution of 258 g (3 moles) of washed and dried methyl acrylate in 500 ml of anhydrous diethyl ether in a 1-liter round-bottomed flask. A small amount of hydroquinone can be added as a polymerization inhibitor.[8]

-

Fit the flask with a gas inlet tube that extends almost to the bottom of the flask and a drying tube.

-

Cool the flask in an ice bath and pass 245 g (3.03 moles) of anhydrous hydrogen bromide gas into the solution.[8]

-

After the addition is complete, stopper the flask and let it stand at room temperature for approximately 20 hours.[8]

-

Remove the diethyl ether by distillation from a hot-water bath (80-85°C).[8]

-

Transfer the residue to a modified Claisen distilling flask and distill under reduced pressure.

-

Collect the fraction distilling at 64–66°C/18 mmHg to yield 410–428 g (80–84%) of methyl this compound.[8]

Protocol 3: In situ Hydrobromination of Methyl Acrylate

This protocol is based on the procedure described in patent CN111253255A.[3]

Materials:

-

Methyl acrylate (1 mol, 86.1g)

-

Methanol (8 mol, 256g)

-

Acetyl bromide (1.1 mol, 124.2g)

-

Hydroquinone (0.5g)

Procedure:

-

To a reaction flask, add 86.1g of methyl acrylate, 256g of methanol, and 0.5g of hydroquinone.[3]

-

Stir the mixture at room temperature and add 124.2g of acetyl bromide dropwise using a dropping funnel.[3]

-

Continue stirring at room temperature for 1 hour after the addition is complete.[3]

-

Raise the temperature to 50°C and continue to stir for an additional hour.[3]

-

After the reaction, recover the methanol and the by-product methyl acetate by distillation.[3]

-

Collect the product by distillation under reduced pressure to obtain 160.2g of methyl this compound (96% yield).[3]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformations and the general experimental workflow.

Caption: Synthetic pathways to methyl this compound.

Caption: General experimental workflow for synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 3395-91-3,Methyl 3-bromopropionate | lookchem [lookchem.com]

- 3. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Ethyl 3-Bromopropanoate: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-bromopropanoate, a seemingly simple bifunctional molecule, has emerged as a powerful and versatile building block in the realm of organic synthesis. Its unique combination of an electrophilic carbon bearing a bromine atom and an ester functionality allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of ethyl this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds and as a key intermediate in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Ethyl this compound is a colorless to pale yellow liquid with a characteristically pungent odor.[1] It is crucial for researchers to be familiar with its physical and spectral properties for proper handling, reaction monitoring, and product characterization.

Table 1: Physicochemical Properties of Ethyl this compound

| Property | Value | Reference(s) |

| CAS Number | 539-74-2 | [2] |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 135-136 °C at 50 mmHg | [2] |

| Density | 1.412 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.452 | [2] |

| Flash Point | 70 °C (158 °F) | [2] |

| Solubility | Soluble in alcohol, ether, chloroform, and benzene. | [2] |

Spectroscopic Data:

The structural integrity and purity of ethyl this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of Ethyl this compound

| Technique | Key Data |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the ethyl and bromopropionyl fragments. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the carbonyl, methylene, and methyl carbons. |

| Infrared (IR) | The IR spectrum exhibits a strong absorption band corresponding to the C=O stretching of the ester group. |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. |

Synthesis of Ethyl this compound

Ethyl this compound can be synthesized through two primary routes, both of which are well-established in the literature.

Esterification of 3-Bromopropionic Acid

This classic method involves the Fischer esterification of 3-bromopropionic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

A mixture of 3-bromopropionic acid (1.0 eq.), ethanol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is washed with a sodium bicarbonate solution and water, dried, and purified by distillation to afford ethyl this compound.

Hydrobromination of Ethyl Acrylate

An alternative approach involves the anti-Markovnikov addition of hydrogen bromide to ethyl acrylate. This method is often favored for its atom economy.

Experimental Protocol:

Hydrogen bromide gas is bubbled through a solution of ethyl acrylate in a suitable solvent, often in the presence of a radical initiator such as benzoyl peroxide, to facilitate the anti-Markovnikov addition. The reaction progress is monitored, and upon completion, the product is isolated and purified by distillation. A yield of approximately 90% can be achieved with this method.

Chemical Reactivity and Synthetic Applications

The reactivity of ethyl this compound is dominated by the presence of two key functional groups: the electrophilic carbon attached to the bromine atom, which is susceptible to nucleophilic attack, and the ester group, which can undergo various transformations.

Reactions at the Electrophilic Carbon: A Gateway to Diverse Functionalities

The primary reactivity of ethyl this compound lies in its role as an alkylating agent. The carbon-bromine bond is readily cleaved by a wide range of nucleophiles, enabling the introduction of the 2-(ethoxycarbonyl)ethyl group into various molecular frameworks.

Ethyl this compound is an effective reagent for the N-alkylation of primary and secondary amines to furnish β-amino esters. These products are valuable intermediates in the synthesis of β-amino acids and various nitrogen-containing heterocycles. Similarly, N-alkylation of nitrogenous heterocycles like indoles and pyrroles provides a straightforward route to functionalized derivatives.

Experimental Protocol for N-Alkylation of a Primary Amine:

To a solution of the primary amine (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF, ethyl this compound (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred until the starting amine is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

In a Williamson-type ether synthesis, ethyl this compound reacts with phenoxides to yield aryl ethers. This reaction is typically carried out in the presence of a base to deprotonate the phenol.

Experimental Protocol for O-Alkylation of a Phenol:

A mixture of the phenol (1.0 eq.), a base such as potassium carbonate (1.5 eq.), and ethyl this compound (1.2 eq.) in a solvent like acetone or DMF is heated to reflux. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired ether, which can be further purified by chromatography or crystallization.

Thiols and thiophenols readily react with ethyl this compound in the presence of a base to afford the corresponding thioethers. This reaction provides access to β-thioesters, which are precursors to various sulfur-containing compounds.

Experimental Protocol for S-Alkylation of a Thiol:

To a solution of the thiol (1.0 eq.) and a base like triethylamine or potassium carbonate (1.2 eq.) in a solvent such as ethanol or DMF, ethyl this compound (1.1 eq.) is added. The reaction is typically stirred at room temperature until completion. The work-up procedure is similar to that of N- and O-alkylation reactions.

Table 3: Representative Yields for Alkylation Reactions with Ethyl this compound

| Nucleophile | Product | Base | Solvent | Temperature | Yield (%) |

| Aniline | Ethyl 3-(phenylamino)propanoate | K₂CO₃ | Acetonitrile | Reflux | Good |

| Phenol | Ethyl 3-phenoxypropanoate | K₂CO₃ | Acetone | Reflux | High |

| Thiophenol | Ethyl 3-(phenylthio)propanoate | Et₃N | Ethanol | Room Temp. | High |

Reactions Involving the Ester Functionality

The ester group of ethyl this compound can participate in a variety of classical ester reactions, such as hydrolysis, transesterification, and reduction. However, its true synthetic utility is often realized in reactions where both the ester and the bromide play a role.

While a classic Reformatsky reaction typically involves an α-haloester, ethyl this compound can also participate in this zinc-mediated reaction with aldehydes and ketones to produce γ-hydroxy esters. The organozinc intermediate is formed in situ and adds to the carbonyl group.

Experimental Protocol for a Reformatsky-type Reaction:

Activated zinc dust is added to a solution of the aldehyde or ketone (1.0 eq.) and ethyl this compound (1.2 eq.) in an anhydrous solvent like THF or benzene. The mixture is heated to initiate the reaction. After the reaction is complete, it is quenched with a dilute acid, and the product is extracted. Purification is typically achieved by column chromatography.

Tandem and Multicomponent Reactions: A Strategy for Complexity

Ethyl this compound has proven to be an exceptional reagent in tandem and multicomponent reactions, where its bifunctional nature is exploited to rapidly construct complex heterocyclic systems in a single synthetic operation.

A notable application of ethyl this compound is in the one-pot synthesis of poly-functionalized indolizines. In this reaction, it acts as a unique bifunctional reagent.

Experimental Protocol for Indolizine Synthesis:

A mixture of a 2-substituted pyrrole (1.0 eq.), a phenacyl bromide derivative (1.0 eq.), and ethyl this compound (1.2 eq.) is heated in a suitable solvent. The reaction proceeds through a tandem sequence of N-alkylation, Knoevenagel-type condensation, and intramolecular cyclization to afford the indolizine core in good to excellent yields (64-88%).[1]

Ethyl this compound can be utilized in the synthesis of coumarin derivatives, which are an important class of compounds with diverse biological activities. One approach involves the reaction with a phenol to form an ether, followed by an intramolecular cyclization.

Applications in Drug Development

The versatility of ethyl this compound has made it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Synthesis of a Sacubitril Intermediate

Sacubitril, a component of the heart failure medication Entresto®, is a neprilysin inhibitor. The synthesis of a key intermediate for Sacubitril can involve the use of a derivative of ethyl this compound. While the exact industrial synthesis is proprietary, plausible synthetic routes highlight the importance of such building blocks.

The mechanism of action of Sacubitril involves its active metabolite, LBQ657, inhibiting neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. This inhibition leads to increased levels of these peptides, which promote vasodilation and sodium and water excretion, thereby reducing the workload on the heart.[1][3][4][5]

References

- 1. Sacubitril - Wikipedia [en.wikipedia.org]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. droracle.ai [droracle.ai]

- 4. Frontiers | Sacubitril-Valsartan, Clinical Benefits and Related Mechanisms of Action in Heart Failure With Reduced Ejection Fraction. A Review [frontiersin.org]

- 5. echemi.com [echemi.com]

The SN2 Pathway of 3-Bromopropionic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of nucleophilic substitution on 3-bromopropionic acid, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. This document provides a detailed overview of the reaction kinetics, stereochemistry, and the influence of various reaction parameters. Experimental protocols for key reactions and a visualization of a relevant signaling pathway are included to provide a comprehensive resource for professionals in the field.

Core Concepts: The SN2 Mechanism

Nucleophilic substitution on 3-bromopropionic acid predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the substrate (3-bromopropionic acid) and the nucleophile.

The general representation of the SN2 reaction on 3-bromopropionic acid is as follows:

Key factors influencing the rate and outcome of this reaction include the nature of the nucleophile, the solvent, and the reaction temperature.

Data Presentation: Synthesis of 3-Substituted Propionic Acid Derivatives

The following tables summarize reaction conditions and yields for the synthesis of various 3-substituted propionic acid derivatives from 3-bromopropionic acid, showcasing the versatility of this substrate in organic synthesis.

| Product | Nucleophile | Reagents and Conditions | Yield (%) | Reference |

| 3-Hydroxypropionic acid | Hydroxide (OH⁻) | Hydrolysis in alkaline solution. | Not specified | [1] |

| β-Alanine | Ammonia (NH₃) | Concentrated aqueous ammonia, room temperature, 4 days. | 65-70 | [2] |

| β-Alanine | Hexamethylenetetramine | Modified Delépine reaction followed by acid hydrolysis. | 85 | |

| 3-(Arylthio)propionic acids | Thiophenols | Cu₂O, refluxing pyridine, 6 h. | Good | |

| 3-Azidopropionic acid | Azide (N₃⁻) | Not specified | Not specified | [3] |

| Alkyl 3-bromopropionate | Alcohols | Not specified | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving nucleophilic substitution on 3-bromopropionic acid.

Synthesis of β-Alanine from 3-Bromopropionic Acid

Objective: To synthesize β-alanine via the ammonolysis of 3-bromopropionic acid.

Materials:

-

3-bromopropionic acid

-

Concentrated aqueous ammonia (sp. gr. 0.9)

-

Methanol

-

Diethyl ether

-

Glass-stoppered bottle (1-gallon)

-

Apparatus for concentration (e.g., rotary evaporator)

-

Filtration apparatus

-

Refrigerator

Procedure:

-

Cool 100 g (0.65 mole) of 3-bromopropionic acid and 3 L (44.5 moles) of concentrated aqueous ammonia to 1-4 °C.

-

Slowly add the cold 3-bromopropionic acid to the cold concentrated aqueous ammonia in a 1-gallon glass-stoppered bottle with stirring.

-

Allow the mixture to stand at room temperature for a minimum of four days.

-

Concentrate the resulting solution to a volume of 300 cc.

-

Filter the concentrated solution and then concentrate it further to 200 cc.

-

Cool the solution to room temperature and add 1 L of methanol.

-

Chill the mixture overnight in a refrigerator (0-4 °C) to induce crystallization.

-

Filter the crystals with suction and wash them with 250 cc of methanol and then 250 cc of ether.

-

For purification, dissolve the crude product in 200 cc of warm water, add 1 L of methanol, and chill overnight.

-

Filter and wash the purified crystals as in step 8. The expected yield is 38-42 g (65-70%).[2]

Kinetic Analysis of a Nucleophilic Substitution Reaction by 1H NMR Spectroscopy

Objective: To determine the rate law and rate constant of an SN2 reaction by monitoring the change in concentration of reactants and products over time using 1H NMR spectroscopy.

Materials:

-

3-Bromopropionic acid

-

Selected nucleophile (e.g., sodium iodide)

-

Appropriate deuterated solvent (e.g., acetone-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 3-bromopropionic acid of known concentration in the deuterated solvent.

-

Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

-

-

Reaction Initiation and Data Acquisition:

-

Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 40 °C).

-

In an NMR tube, mix known volumes of the pre-thermostated reactant solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

-

Quickly place the NMR tube in the spectrometer and begin acquiring 1H NMR spectra at regular time intervals. Automated acquisition is recommended.[5][4]

-

-

Data Analysis:

-

Integrate the signals corresponding to a unique proton on the reactant (e.g., the α- or β-protons of 3-bromopropionic acid) and a unique proton on the product in each spectrum.

-

The relative integrals will be proportional to the concentrations of the reactant and product.

-

Plot the concentration of the reactant versus time.

-

To determine the order of the reaction with respect to each reactant, perform experiments where the concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).

-

From the appropriate integrated rate law plots (e.g., ln[Reactant] vs. time for a first-order or pseudo-first-order reaction), determine the rate constant (k).[5]

-

Mandatory Visualization

Signaling Pathway: The Role of the PI3K/PDK1 Pathway in Drug Development

Derivatives of 3-bromopropionic acid are often utilized as building blocks in the synthesis of small molecule inhibitors targeting various signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/PDK1 signaling cascade, which plays a central role in cell growth, proliferation, and survival. Understanding this pathway is crucial for the rational design of targeted therapies.

Caption: PI3K/PDK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Kinetic Analysis of Nucleophilic Substitution

The following diagram illustrates a typical workflow for studying the kinetics of a nucleophilic substitution reaction.

References

physical properties of ethyl 3-bromopropanoate

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Bromopropanoate

Introduction

Ethyl this compound, with the chemical formula C5H9BrO2, is an organobromine compound that serves as a valuable intermediate in various organic syntheses.[1][2] It is a colorless to pale yellow liquid, recognized for its role as an alkylating agent in the preparation of more complex molecules.[1][2][3] This document provides a comprehensive overview of its key physical properties, compiled from various sources, and outlines the standard experimental methodologies used for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Physical Properties

The physical characteristics of ethyl this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Conditions |

| Molecular Weight | 181.03 g/mol | |

| Boiling Point | 135-136 °C | at 50 mmHg[1][2][4][5][6] |

| 179 °C | ||

| 69-71 °C | at 10 mmHg[7] | |

| Melting Point | 184-186 °C | with water as solvent[2][8][9] |

| Density | 1.412 g/mL | at 25 °C[2][4][5][6] |

| 1.4409 g/cm³ | Standard state (25 °C, 100 kPa)[1] | |

| 1.419 g/mL | ||

| Refractive Index | 1.452 | at 20 °C (D line)[2][4][5][6] |

| Flash Point | 175 °F (79.4 °C)[2][4][8][9] | Closed cup |

| 70 °C | Closed cup[10][11] | |

| Vapor Pressure | 0.962 mmHg | at 25 °C[8][9] |

| Solubility | Soluble in water, alcohol, chloroform, and benzene.[2][4][8][9][12] |

Experimental Protocols

The determination of the physical properties of a compound like ethyl this compound follows standardized laboratory procedures. Below are outlines of typical methodologies for the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling compounds like ethyl this compound, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are connected to the system.

-

Procedure:

-

The liquid is placed in the round-bottom flask with boiling chips.

-

The system is evacuated to the desired pressure (e.g., 50 mmHg), which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping from the thermometer bulb at a steady rate. This temperature is the boiling point at the recorded pressure.

-

Density Measurement

Density is the mass per unit volume of a substance. It is a temperature-dependent property.

-

Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance. Alternatively, a digital density meter can be used.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C).

-

The pycnometer is weighed again to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

A few drops of the liquid are placed on the prism of the refractometer.

-

The prism is closed, and the temperature is controlled, typically at 20 °C.

-

Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.

-

The refractive index is read directly from the instrument's scale.

-

Solubility Assessment

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Procedure:

-

A small, measured amount of ethyl this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, chloroform).

-

The mixture is agitated vigorously.

-

The solution is observed for homogeneity. If the substance dissolves completely, it is considered soluble. The process can be repeated with increasing amounts of the solute to determine the approximate solubility limit.

-

Diagram of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the physical properties of a liquid chemical sample.

Caption: Workflow for Physical Property Determination.

References

- 1. Ethyl 3-bromopropionate - Wikipedia [en.wikipedia.org]

- 2. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 3. Ethyl 3-bromopropionate | C5H9BrO2 | CID 68320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-bromopropionate CAS#: 539-74-2 [m.chemicalbook.com]

- 5. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]

- 6. Ethyl 3-bromopropionate 98 539-74-2 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. Ethyl-3-bromopropionate | 539-74-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3-溴丙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Ethyl 3-bromopropanoate: A Technical Safety and Handling Guide

CAS Number: 539-74-2

This technical guide provides comprehensive safety data and handling protocols for ethyl 3-bromopropanoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

Ethyl this compound is a colorless to pale yellow liquid.[1][2] It is soluble in water, alcohol, chloroform, and benzene.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | [1][3] |

| Molecular Weight | 181.03 g/mol | [1][3][4] |

| CAS Number | 539-74-2 | [1][3][5][6] |

| EC Number | 208-724-0 | [4][6] |

| Appearance | Colorless to light yellow clear liquid | [1][5] |

| Boiling Point | 135-136 °C at 50 mmHg | [1][7] |

| Density | 1.412 g/mL at 25 °C | [1][7][8] |

| Refractive Index | n20/D 1.452 | [1][7][8] |

| Flash Point | 70 °C (158 °F) - closed cup | [7] |

| Solubility | Soluble in water, alcohol, chloroform, benzene | [1] |

Hazard Identification and Classification

Ethyl this compound is classified as a hazardous substance. Below is a summary of its GHS classification.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 |

| Warning | H315: Causes skin irritation.[4][9][10] |

| Serious Eye Damage/Eye Irritation | 2 |

| Warning | H319: Causes serious eye irritation.[4][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

| Warning | H335: May cause respiratory irritation.[9][10] |

| Flammable Liquids | 4 | None | Warning | H227: Combustible liquid.[5][10] |

| Germ Cell Mutagenicity | 2 |

| Warning | H341: Suspected of causing genetic defects.[5] |

Precautionary Statements and First Aid

Adherence to the following precautionary measures is crucial for the safe handling of ethyl this compound.

| Type | Code | Statement | Source(s) |

| Prevention | P201 | Obtain special instructions before use. | [5] |

| P202 | Do not handle until all safety precautions have been read and understood. | [5] | |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [5][10] | |

| P261 | Avoid breathing vapors. | [9][10] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. | [5] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] | |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | [5] | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | [5] | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. | [5] |

| P405 | Store locked up. | [5][11] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [11] |

First Aid Measures:

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][10]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Toxicity Data

Experimental Protocols

While specific experimental reports on the safety of ethyl this compound were not found, the following are detailed summaries of the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the known hazards of this chemical.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[6][8][14]

Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold (≤ 50%).[8] Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically after extraction.[8]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue models are pre-incubated in a sterile, chemically defined medium.

-

Test Substance Application: A precise amount of the test substance (e.g., 30 µL for liquids or 25 mg for solids) is applied uniformly to the surface of the epidermis.[8] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[8]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[8]

-

Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[8]

-

Viability Assessment: The tissues are incubated with MTT solution for approximately 3 hours.[15]

-

Extraction and Measurement: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured with a spectrophotometer.

-

Data Analysis: The percentage viability of the test tissues is calculated relative to the negative control. A viability of ≤ 50% classifies the substance as a skin irritant.[8]

Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause acute eye irritation or corrosion.[4][5]

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[4] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]

Methodology:

-

Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined 24 hours before testing to ensure no pre-existing irritation or defects.[1]

-

Test Substance Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.[5]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[11]

-

Scoring: Ocular lesions are scored according to a standardized system for the cornea (opacity), iris, and conjunctiva (redness and chemosis).

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. If a corrosive or severe irritant effect is observed in the first animal, no further testing is performed.[5]

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of ethyl this compound.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. Ethyl 3-bromopropionate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. uniube.br [uniube.br]

- 7. criver.com [criver.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]

- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iivs.org [iivs.org]

- 15. sterlab-store.com [sterlab-store.com]

solubility of 3-bromopropanoate in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Bromopropanoate and Related Compounds in Common Organic Solvents

Introduction

This technical guide provides a comprehensive overview of the solubility of this compound and its related chemical forms—3-bromopropanoic acid and its esters—in common organic solvents. The term "this compound" refers to the carboxylate anion of 3-bromopropanoic acid. In practice, this anion exists as a salt with a counter-ion, such as sodium (Na⁺) or potassium (K⁺). The solubility of these salts can differ significantly from the parent acid or its ester derivatives.

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of these compounds is critical for reaction chemistry, formulation, purification, and various analytical procedures. This guide consolidates available solubility data, outlines standard experimental methodologies for solubility determination, and provides a logical workflow for assessing solubility.

Solubility of 3-Bromopropanoic Acid

3-Bromopropanoic acid (CAS No: 590-92-1) is a white to pale yellow crystalline solid.[1][2] Its structure, containing both a polar carboxylic acid group and a halogenated alkyl chain, allows for solubility in a range of solvents. It is reported to be soluble in water and various organic solvents.[1][2][3]

Data Presentation: Solubility of 3-Bromopropanoic Acid

| Solvent | Formula | Type | Solubility | Reference |

| Water | H₂O | Polar Protic | 0.1 g/mL[2] | [2] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1][2][3] | [1][2][3] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1][3] | [1][3] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1][2][3] | [1][2][3] |

| Benzene | C₆H₆ | Nonpolar | Soluble[1][2][3] | [1][2][3] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Crystallizes from[1] | [1] |

Solubility of this compound Salts (e.g., Sodium, Potassium)

Salts of 3-bromopropanoic acid, such as sodium this compound (CAS No: 43165-24-8) and potassium this compound, are ionic compounds.[4][5][6] As is typical for ionic salts, their solubility in nonpolar organic solvents is expected to be very low. They are more likely to dissolve in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cation.

Solubility of this compound Esters

Esters of 3-bromopropanoic acid, such as ethyl this compound and methyl this compound, are significantly less polar than the parent acid or its salts. This change in polarity greatly influences their solubility profile. These esters are versatile intermediates in organic synthesis.[9][10]

Data Presentation: Solubility of this compound Esters

| Compound | Solvent | Formula | Type | Solubility | Reference |

| Ethyl this compound | Water | H₂O | Polar Protic | Soluble[9][11][12][13] | [9][11][12][13] |

| (CAS No: 539-74-2) | Alcohol (Ethanol) | C₂H₅OH | Polar Protic | Soluble / Miscible[11][12] | [11][12] |

| Benzene | C₆H₆ | Nonpolar | Soluble[9][11][12][13] | [9][11][12][13] | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble[9][11][12][13] | [9][11][12][13] | |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Miscible[11][12] | [11][12] | |

| Methyl this compound | Not specified | - | - | Generally soluble in organic solvents | - |

| (CAS No: 3395-91-3) |

Note: Specific quantitative data for methyl this compound was not found, but its structural similarity to the ethyl ester suggests a comparable solubility profile in common organic solvents.

Experimental Protocols for Solubility Determination

While the cited sources provide solubility data, they do not detail the specific experimental protocols used. The following is a generalized, standard procedure for determining the solubility of a compound in a given solvent, commonly known as the isothermal shake-flask method .

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

Compound of interest (e.g., 3-bromopropanoic acid)

-

Selected solvent

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis setup)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume or mass of the selected solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved compound. If using gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

- 1. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium this compound | C3H4BrNaO2 | CID 23692194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sodium salt of bromopropionic acid | CAS#:43165-24-8 | Chemsrc [chemsrc.com]

- 6. Potassium this compound | C3H4BrKO2 | CID 88077642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. Sodium bromide - Wikipedia [en.wikipedia.org]

- 9. Ethyl 3-bromopropionate | 539-74-2 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-bromopropionic acid ethyl ester [chembk.com]

- 12. Ethyl 3-bromopropionate [chembk.com]

- 13. Ethyl 3-bromopropionate CAS#: 539-74-2 [m.chemicalbook.com]

An In-depth Technical Guide to 3-Bromopropionic Acid: Commercial Availability, Purity, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromopropionic acid, a versatile bifunctional reagent crucial in various fields of chemical and pharmaceutical research. This document details its commercial availability and purity, alongside in-depth experimental protocols for its synthesis and key applications.

Commercial Availability and Purity

3-Bromopropionic acid is readily available from a multitude of chemical suppliers worldwide. It is typically sold as a white to off-white crystalline solid. The purity of commercially available 3-bromopropionic acid is generally high, with most suppliers offering grades of 97% or greater. Higher purity grades, often exceeding 98%, are also available for more sensitive applications.

Quantitative data from various suppliers has been summarized in the tables below for easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Suppliers and Offered Purities

| Supplier | Purity Offered |

| Sigma-Aldrich | 97% |

| Thermo Scientific | 97% |

| TCI America | >98.0% (GC) |

| Santa Cruz Biotechnology | ≥98% |

| GTI Laboratory Supplies | 98.1% (Certified®) |

| Chem-Impex | 96.5 - 103.5% (Assay by titration) |

Table 2: Key Physical and Chemical Properties

| Property | Value |

| CAS Number | 590-92-1 |

| Molecular Formula | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol |

| Appearance | White to off-white crystalline powder or crystals. |

| Melting Point | 58-62 °C (lit.) |

| Boiling Point | 140-142 °C at 45 mmHg |

| Solubility | Soluble in water, alcohol, ether, chloroform, and benzene. |

Key Applications and Experimental Protocols

3-Bromopropionic acid's utility in research and drug development stems from its bifunctional nature, possessing both a carboxylic acid and a reactive alkyl bromide. This allows for its use as a versatile building block in organic synthesis and as a tool for modifying biological molecules.

Synthesis of 3-Bromopropionic Acid

While commercially available, understanding its synthesis can be valuable for specialized applications or isotopic labeling. A common method involves the reaction of acrylonitrile with hydrogen bromide, followed by hydrolysis.

Experimental Protocol: Synthesis from Acrylonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Add boiling hydrobromic acid to the flask.

-

Addition: Slowly add acrylonitrile to the boiling hydrobromic acid.

-

Reflux: Heat the mixture to 130°C and maintain reflux for 6 hours.

-

Work-up: After cooling, a solid may precipitate. Filter the solid and extract it with ethanol.

-

Purification: Distill the ethanol under reduced pressure to yield the crude 3-bromopropionic acid. Further purification can be achieved by recrystallization.

A logical workflow for the synthesis is depicted below:

Methodological & Application

Application Notes and Protocols for Amine Alkylation using Ethyl 3-Bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromopropanoate is a valuable bifunctional reagent widely utilized in organic synthesis, particularly in the pharmaceutical and drug development sectors. Its utility stems from the presence of both an electrophilic alkyl bromide and a nucleophilic carbonyl group within the same molecule, allowing for the introduction of a propanoate ester moiety onto various nucleophiles. One of its most common applications is the N-alkylation of primary and secondary amines to furnish β-amino esters. These products are important intermediates in the synthesis of a wide array of biologically active molecules, including β-peptides, alkaloids, and various pharmaceutical agents.

The alkylation of amines with ethyl this compound proceeds via a nucleophilic substitution reaction (SN2), where the lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the bromine, displacing the bromide ion.

A significant challenge in the N-alkylation of primary and, to a lesser extent, secondary amines is the potential for over-alkylation.[1] The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[1] Careful control of reaction conditions, such as stoichiometry, temperature, and the slow addition of the alkylating agent, is crucial to favor mono-alkylation.[2]

Applications in Drug Development

The ethyl 3-aminopropanoate scaffold is a key structural motif in numerous pharmaceutical compounds. The ability to readily synthesize a diverse library of these compounds through the alkylation of various amines with ethyl this compound makes this reaction a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.

General Reaction Scheme

The general reaction for the N-alkylation of a primary or secondary amine with ethyl this compound is depicted below. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct.

Caption: General N-alkylation reaction.

Experimental Protocols

The following protocols provide representative examples for the N-alkylation of different classes of amines with ethyl this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Alkylation of a Secondary Aliphatic Amine (Piperidine)

This protocol describes the mono-N-alkylation of piperidine.

Materials:

-

Piperidine

-

Ethyl this compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperidine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Slowly add ethyl this compound (1.1 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Alkylation of a Primary Aromatic Amine (Aniline)

This protocol is adapted from a general procedure for the N-alkylation of anilines.[3]

Materials:

-

Aniline

-

Ethyl this compound

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of aniline (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.0 equivalent).[3]

-

Add ethyl this compound (1.0 equivalent) to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: N-Alkylation of a Primary Aliphatic Amine (Benzylamine)

This protocol is based on a general method for the selective mono-alkylation of primary amines.[4]

Materials:

-

Benzylamine hydrobromide (or benzylamine and one equivalent of HBr)

-

Ethyl this compound

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Molecular Sieves (4 Å)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a suspension of benzylamine hydrobromide (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous DMF, add ethyl this compound (1.1 equivalents).[4]

-

Add triethylamine (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature and monitor by TLC.[4]

-

Upon completion, filter off the molecular sieves and dilute the filtrate with diethyl ether.

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with alkyl bromides, providing a general guideline for reactions with ethyl this compound.

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Piperidine | Alkyl Bromide | K₂CO₃ | DMF | Room Temp - 70 | Varies | Moderate to Good | [2] |

| Aniline | Ethyl Bromoacetate | Cs₂CO₃ | DMF | Room Temp | 12 | 98 | [3] |

| Benzylamine | n-Butyl Bromide | Et₃N | DMF | 20-25 | 9 | 76 | [4] |

| Diethylamine | Alkyl Halide | Hunig's Base | Acetonitrile | Room Temp | Varies | < 70 | [2] |

Signaling Pathways and Experimental Workflows

Reaction Mechanism: SN2 Alkylation of an Amine

The alkylation of an amine with ethyl this compound follows an SN2 mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion in a single concerted step. A subsequent deprotonation step by a base yields the final β-amino ester product.

Caption: SN2 reaction mechanism for amine alkylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation of an amine with ethyl this compound, followed by workup and purification.

Caption: General experimental workflow.

Safety Precautions

-

Ethyl this compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

-

Reactions involving strong bases should be handled with care.

Conclusion

The N-alkylation of amines with ethyl this compound is a versatile and valuable reaction in organic synthesis, particularly for the preparation of β-amino esters used in drug discovery and development. While the potential for over-alkylation presents a challenge, careful control of reaction conditions can lead to high yields of the desired mono-alkylated products. The protocols and information provided herein serve as a guide for researchers to effectively utilize this important synthetic transformation.

References

Application Notes and Protocols for Cysteine Modification with 3-Bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a fundamental technique in chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent labeling, enabling the attachment of various molecular probes, affinity tags, and therapeutic payloads. 3-Bromopropanoate is an alkylating agent that can be utilized for the irreversible modification of cysteine residues. This document provides a detailed protocol for the alkylation of cysteine residues with this compound, including the reaction mechanism, experimental procedures, and methods for analysis. While this compound is a reactive alkylating agent, it is important to note that S-Carboxyethylcysteine, the product of this reaction, has been shown to be stable and does not undergo the intramolecular cyclization that can be observed with the product of iodoacetic acid and cysteine.[1][2] This stability makes this compound a viable alternative for the determination and protection of protein thiol groups.[1]

Reaction Mechanism

The modification of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Caption: Reaction mechanism of cysteine modification with this compound.

Experimental Protocols

In-solution Alkylation of Cysteine Residues

This protocol is suitable for the modification of purified proteins in solution.[3]

Materials:

-

Protein sample containing cysteine residues

-

3-Bromopropanoic acid

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.5

-

Quenching solution: 1 M β-mercaptoethanol or DTT

-

Desalting columns or dialysis tubing

Procedure:

-

Protein Preparation: Dissolve the protein sample in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent. Use a 10-20 fold molar excess of TCEP or DTT over the protein concentration. Incubate at room temperature for 1 hour.

-

Preparation of this compound Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in the reaction buffer. The pH of the 3-bromopropanoic acid solution should be adjusted to the desired reaction pH with NaOH.

-

Alkylation Reaction: Add a 50-100 fold molar excess of the this compound solution to the protein sample. The final concentration of the alkylating agent will depend on the protein and the number of cysteine residues.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours. The reaction time may need to be optimized.

-

Quenching: Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any excess this compound.

-

Removal of Excess Reagents: Remove excess this compound and quenching reagent by desalting chromatography or dialysis against a suitable buffer.

Quantitative Data Summary

The following table provides a general guideline for reaction conditions. Optimal conditions may vary depending on the specific protein.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency. |

| This compound | 50-100x molar excess | Higher excess may be needed for less accessible cysteines. |

| pH | 7.5 - 8.5 | Thiol groups are more nucleophilic at higher pH. |

| Temperature | Room Temperature (20-25°C) | Higher temperatures can lead to non-specific reactions. |

| Reaction Time | 1-2 hours | Can be optimized by monitoring reaction progress. |

| Reducing Agent (Optional) | 10-20x molar excess TCEP/DTT | TCEP is generally more stable and does not require a basic pH. |

Experimental Workflow

The following diagram illustrates the general workflow for cysteine modification and analysis.

Caption: General experimental workflow for cysteine modification.

Analysis of Cysteine Modification

The success of the cysteine modification can be assessed by several methods:

-

Mass Spectrometry (MS): This is the most accurate method to confirm the modification. An increase in the molecular weight of the protein corresponding to the mass of the propanoate group (71.04 Da) will be observed. Tandem MS (MS/MS) can be used to identify the specific cysteine residues that have been modified.

-

SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel may be observed, although this is not always significant for small modifications.

-

Amino Acid Analysis: The modified cysteine, S-carboxyethylcysteine, can be quantified by amino acid analysis after acid hydrolysis.[1]

Applications in Drug Development and Proteomics

The alkylation of cysteine residues is a critical step in many proteomic workflows and has significant applications in drug development.

-

Blocking Disulfide Bonds: Alkylation prevents the formation of disulfide bonds, which is essential for protein denaturation and subsequent enzymatic digestion in proteomics workflows.[3]

-

Quantitative Proteomics: Cysteine alkylation is a standard procedure in mass spectrometry-based proteomics to ensure that cysteine residues remain in a stable, reduced state for accurate identification and quantification.[3][4]

-

Antibody-Drug Conjugates (ADCs): Site-specific modification of cysteine residues is a common strategy for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The stability of the thioether bond formed by alkylation is crucial for the efficacy and safety of these therapeutics.

Signaling Pathway Diagram (Hypothetical)

While there is no specific signaling pathway directly attributed to modification by this compound, cysteine modifications in general play a crucial role in redox signaling. The following diagram illustrates a hypothetical scenario where alkylation of a key cysteine residue on a protein kinase could inhibit its activity and downstream signaling.

Caption: Hypothetical inhibition of a kinase pathway by cysteine alkylation.

References

- 1. The use of 3-bromopropionic acid for the determination of protein thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of 3-bromopropionic acid for the determination of protein thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 4. A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Bromopropanoate as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esters of 3-bromopropanoic acid, such as methyl and ethyl 3-bromopropanoate, are highly versatile and crucial building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] Their bifunctional nature, featuring a reactive bromine atom and an ester group, allows them to serve as key intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The bromine atom acts as an effective leaving group in nucleophilic substitution reactions, making these compounds excellent alkylating agents for introducing a three-carbon propionate chain.[3][4] This reactivity is fundamental to constructing the carbon skeletons of numerous pharmaceutical agents, simplifying complex synthetic pathways and ensuring predictable outcomes.[2]

This document provides detailed application notes and experimental protocols for the use of 3-bromopropanoates in the synthesis of key pharmaceutical intermediates, focusing on their role in preparing β-amino acids and heterocyclic scaffolds.

Physicochemical and Purity Specifications

The successful application of 3-bromopropanoates in synthesis is highly dependent on their purity. High-purity starting materials minimize side reactions and simplify the purification of the final products.[1] Below is a summary of typical specifications for commercially available ethyl and methyl this compound.

| Property | Ethyl this compound | Methyl this compound |

| CAS Number | 539-74-2[3] | 3395-91-3[2] |

| Molecular Formula | C₅H₉BrO₂[3] | C₄H₇BrO₂ |

| Molecular Weight | 181.03 g/mol [5] | 167.00 g/mol |

| Appearance | Colorless, transparent liquid[1][3] | - |

| Purity (Assay) | ≥98% - 99.0%[1][5][6] | - |

| Boiling Point | 135-136 °C at 50 mmHg[3][5] | - |

| Density | 1.412 g/mL at 25 °C[3][5] | - |

| Refractive Index | n20/D 1.452[3][5] | - |

| Moisture Content | ≤0.2%[3] | - |

Core Applications in Pharmaceutical Synthesis

Alkylation Reactions

The primary role of 3-bromopropanoates is as electrophilic alkylating agents.[3][4] The carbon atom bonded to the bromine is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This is a foundational strategy for elaborating molecular structures in drug discovery.[7]

A general workflow for a typical alkylation reaction using a this compound ester is outlined below.

Caption: General experimental workflow for alkylation reactions.

Synthesis of β-Amino Acids

β-Amino acids are critical components of numerous biologically active molecules, including natural products and peptidomimetics.[8][9] Their incorporation into peptides can enhance metabolic stability and target selectivity.[8][10] 3-Bromopropanoates serve as precursors for β-amino acids through nucleophilic substitution with an amine source, followed by hydrolysis of the ester.

Caption: Synthesis pathway for β-amino acids from this compound.

Synthesis of Heterocyclic Scaffolds (e.g., Indolizines)

3-Bromopropanoates can act as unique bifunctional reagents in the synthesis of complex heterocyclic systems. For example, ethyl this compound has been used in a tandem Knoevenagel-aldol annulation to produce poly-functionalized indolizines, which are scaffolds of medicinal interest.[11][12] This strategy provides a metal-free and atom-economical route to these important structures.[11][12]

| Reactant 1 | Reactant 2 | Reagent | Product | Yield | Reference |

| 2-substituted pyrroles | Phenacyl bromides | Ethyl this compound | 8-substituted ethyl 5-benzoylindolizine-7-carboxylates | 64-88% | [11][12] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound

This protocol is adapted from a patented one-pot method involving the in situ generation of hydrogen bromide from acetyl bromide, which then undergoes a 1,4-addition reaction with ethyl acrylate.[13]

Materials and Reagents:

-

Ethyl acrylate (100.1 g, 1.0 mol)

-

Ethanol (230 g, 5.0 mol)

-

Acetyl bromide (135.5 g, 1.1 mol)

-

Hydroquinone (0.5 g)

Procedure:

-

To a suitable reaction flask, add ethyl acrylate (1.0 mol), ethanol (5.0 mol), and hydroquinone (0.5 g).

-

Stir the mixture at room temperature.

-

Using a dropping funnel, slowly add acetyl bromide (1.1 mol) to the reaction mixture.

-

Continue stirring at room temperature for 1 hour after the addition is complete.

-

Heat the reaction mixture to 55 °C and continue to stir for an additional 1 hour.

-

After the reaction is complete (monitored by TLC or GC), set up for distillation at atmospheric pressure to recover the excess ethanol and the ethyl acetate by-product.

-

The remaining crude product is then purified by distillation under reduced pressure to collect the pure ethyl this compound.

Expected Outcome:

-

Yield: Approximately 162.8 g (91%) of ethyl this compound.[13]

Protocol 2: Synthesis of Methyl this compound

This protocol is a variation of the one above, using methyl acrylate and methanol.[13]

Materials and Reagents:

-

Methyl acrylate (86.1 g, 1.0 mol)

-

Methanol (256 g, 8.0 mol)

-

Acetyl bromide (135.5 g, 1.1 mol)

-

Hydroquinone (0.5 g)

Procedure:

-

Charge a reaction flask with methyl acrylate (1.0 mol), methanol (8.0 mol), and hydroquinone (0.5 g).

-

Stir the solution at room temperature.

-

Carefully add acetyl bromide (1.1 mol) dropwise via a dropping funnel.

-

Maintain stirring at room temperature for 1 hour post-addition.

-

Increase the temperature to 50 °C and stir for another hour.

-

Upon completion, distill the mixture at atmospheric pressure to remove methanol and the methyl acetate by-product.

-

Purify the residue by vacuum distillation to obtain the final product.

Expected Outcome:

-

Yield: Approximately 160.2 g (96%) of methyl this compound.[13]

Synthesis of Pharmaceutical Intermediates

Precursor for GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter.[14] Its analogues, such as Gabapentin and Pregabalin, are widely used drugs for treating epilepsy and neuropathic pain.[15] The synthesis of various GABA analogues can involve intermediates derived from 3-bromopropanoates, where the propanoate skeleton forms a core part of the final drug molecule. Alkylation of a suitable nucleophile with a this compound ester is a key step in constructing these 3-substituted GABA derivatives.[15]

Caption: Logical relationship in synthesizing GABA analogue precursors.

Safety and Handling

This compound esters are corrosive and can cause irritation to the skin and eyes.[3] It is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.[3] Work should be conducted in a well-ventilated fume hood. Store in tightly closed containers in a cool, dry place, away from light, as the compound can yellow upon exposure.[3]

Conclusion

Methyl and ethyl this compound are indispensable intermediates in pharmaceutical synthesis. Their utility as alkylating agents provides a reliable and efficient method for introducing the propanoate functional group, which is a key structural element in many important drug classes, including β-amino acids and GABA analogues.[1][2][10][15] The protocols and data presented here highlight the broad applicability and importance of these reagents for researchers and professionals in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 3-bromopropionate 98% | 539-74-2 [sigmaaldrich.com]

- 6. CAS-539-74-2, Ethyl-3-Bromo Propionate for Synthesis Manufacturers, Suppliers & Exporters in India | 084495 [cdhfinechemical.com]

- 7. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. Ethyl this compound mediated tandem Knoevenagel-aldol annulation: a new strategy for the synthesis of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl this compound mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. CN111253255A - Preparation method of 3-bromopropionate compound - Google Patents [patents.google.com]

- 14. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Methyl 3-Bromopropanoate in Agrochemical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropanoate is a versatile C3 building block widely employed in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its utility stems from the presence of two key functional groups: a reactive bromine atom susceptible to nucleophilic substitution and a methyl ester group that can be hydrolyzed or modified. This document provides detailed application notes and experimental protocols for the use of methyl this compound and its structural analogs in the synthesis of commercially important agrochemicals.

Key Applications in Agrochemical Synthesis

Methyl this compound is a crucial intermediate in the production of several classes of agrochemicals. Its primary application lies in the synthesis of strobilurin fungicides and phenoxypropionate herbicides.

Strobilurin Fungicides

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Methyl this compound is a key precursor for the synthesis of the side chains of several prominent strobilurin fungicides, including pyraclostrobin and trifloxystrobin. The synthesis typically involves the reaction of a brominated intermediate, derived from or analogous to methyl this compound, with a substituted phenol or other nucleophile.